2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid
Description
2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid is a heterocyclic compound featuring a benzoisoxazole core fused with a dimethylamino-substituted acetic acid moiety. This compound is synthesized via multi-step reactions, including condensation of 3-benzoxazol-2-yl-phenylamine with aldehydes, followed by functionalization of the acetic acid side chain . Characterization methods such as $^1$H NMR, $^13$C DEPTQ-135 NMR, and IR spectroscopy are employed to confirm its structure and purity .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13(2)10(11(14)15)9-7-5-3-4-6-8(7)16-12-9/h3-6,10H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSKGCHNMFGSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=NOC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzo[d]isoxazol Group: This step may involve the use of benzoic acid derivatives and nitrile oxides.
Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits notable biological activities primarily attributed to the isoxazole ring, which is recognized for its broad spectrum of pharmacological effects. Research indicates that derivatives of isoxazole can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic applications.
Pharmacological Properties
- Antagonistic Activities : Studies have identified 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid as an effective antagonist for certain receptors, particularly in the context of EPAC (Exchange Protein directly Activated by cAMP) pathways. This suggests its utility in modulating cellular signaling processes relevant to various diseases, including cancer and metabolic disorders .
- Synthesis of Derivatives : The ability to synthesize derivatives from this compound enhances its biological activity and pharmacokinetic properties. For example, modifications to the isoxazole ring can lead to compounds with improved potency against specific targets .
Applications in Medicinal Chemistry
The unique combination of functional groups in 2-(benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid makes it a valuable scaffold for drug development.
Case Studies
- EPAC Inhibition : A study evaluated a series of compounds based on the benzo[d]isoxazole scaffold for their inhibitory effects on EPAC1 and EPAC2. Modifications led to compounds with IC50 values ranging from 2 to 13 μM, demonstrating the potential for developing effective EPAC inhibitors .
- Cancer Research : The compound has been explored for its role in cancer therapy, particularly through its interaction with signaling pathways that regulate cell proliferation and survival. Its derivatives have shown promise in enhancing the efficacy of existing chemotherapeutic agents by targeting specific cellular mechanisms .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The dimethylamino group in the target compound improves water solubility compared to the methyl or unsubstituted analogues (e.g., 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid) .
- Bioactivity : Chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)acetic acid) are intermediates in antipsychotic drugs, whereas benzoisoxazole-acetic acid derivatives are explored for anti-inflammatory and antimicrobial roles .
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid is a compound characterized by its unique structural features, including a benzo[d]isoxazole moiety and a dimethylamino group. This combination enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is C₁₁H₁₃N₃O₃, with a molecular weight of 220.23 g/mol .
Structural Characteristics
The structural components of 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid contribute significantly to its biological properties:
- Benzo[d]isoxazole moiety : Known for its broad spectrum of pharmacological effects.
- Dimethylamino group : Enhances solubility and reactivity, facilitating interactions with biological targets.
Biological Activities
Research indicates that 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid exhibits several significant biological activities:
- Antimicrobial Activity : Isoxazole derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens .
- Anticonvulsant Effects : Compounds with similar structures have been reported to exhibit anticonvulsant activities, suggesting potential applications in treating epilepsy .
- Calcium Entry Blocker : Studies indicate that related compounds can act as calcium entry blockers, affecting vascular smooth muscle cells .
- Inhibition of EPAC1 : This compound has been evaluated for its ability to inhibit EPAC1-mediated signaling pathways, which are crucial in various cellular processes .
The mechanisms through which 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid exerts its biological effects include:
- Interaction with Enzymes and Receptors : The compound interacts with various biological targets, influencing enzymatic activities and receptor functions.
- Calcium Channel Modulation : As a calcium entry blocker, it may alter intracellular calcium levels, impacting muscle contraction and neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid:
- Antimicrobial Evaluation : A study synthesized various isoxazole derivatives and assessed their antimicrobial activities, finding that certain modifications enhanced efficacy against specific bacterial strains .
- EPAC Inhibition Studies : Research on EPAC antagonists demonstrated that modifications on the isoxazole ring could significantly alter biological activity. The compound exhibited an IC50 value of 10.8 μM in inhibiting EPAC1 activity .
- Calcium Entry Blocker Activity : In studies involving vascular smooth muscle cells, related benzoxazine compounds were shown to effectively block calcium entry, indicating potential cardiovascular applications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid using statistical experimental design?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal reaction conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables. Use response surface methodology (RSM) to model nonlinear relationships and predict yields . ICReDD’s approach of integrating computational reaction path searches with experimental validation can further narrow down conditions, reducing trial-and-error inefficiencies .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to verify connectivity between the benzoisoxazole and dimethylamino-acetic acid moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and intermolecular interactions, as demonstrated in structurally similar benzothiazolone derivatives . FTIR can validate functional groups (e.g., C=O, N-H stretches) .
Q. How can solubility and stability be assessed under varying pH and temperature conditions?
- Methodological Answer : Perform shake-flask experiments across a pH range (1–14) to measure solubility, using HPLC or UV-Vis for quantification. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor decomposition via LC-MS. Thermodynamic solubility parameters (e.g., Hansen solubility parameters) can predict compatibility with solvents for formulation .
Advanced Research Questions
Q. What computational strategies elucidate the reaction mechanism and electronic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization of benzoisoxazole). Molecular dynamics (MD) simulations can predict solvation effects. Pair these with in situ spectroscopic monitoring (e.g., Raman) to validate computational predictions experimentally. ICReDD’s feedback loop, where experimental data refine computational models, is critical for resolving mechanistic ambiguities .
Q. How can reactor design improve scalability for gram-to-kilogram synthesis?
- Methodological Answer : Apply continuous-flow reactor systems to enhance heat/mass transfer, particularly for exothermic steps. Use computational fluid dynamics (CFD) to simulate mixing efficiency and optimize residence time. Classify the synthesis under CRDC’s RDF2050112 (Reaction Fundamentals and Reactor Design) to align with standardized methodologies for scaling heterogeneous reactions .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes?
- Methodological Answer : Implement a multi-tiered validation framework :
- Re-examine DFT functional choices (e.g., B3LYP vs. M06-2X) for accuracy in modeling non-covalent interactions.
- Use sensitivity analysis to identify experimental variables (e.g., trace impurities) not accounted for in simulations.
- Cross-validate with orthogonal techniques (e.g., kinetic isotope effects for mechanistic insights) .
Q. How can in vivo and in vitro biological activity be systematically evaluated?
- Methodological Answer : For antimicrobial studies, adopt microbroth dilution assays (MIC/MBC) against Gram-positive/negative strains, referencing protocols for benzisothiazolone derivatives with documented antibacterial activity . For neuropharmacological potential (given the dimethylamino group), use radioligand binding assays targeting acetylcholine or serotonin receptors. ADMET profiling (e.g., CYP450 inhibition, plasma protein binding) ensures pharmacokinetic viability .
Data Contradiction and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
